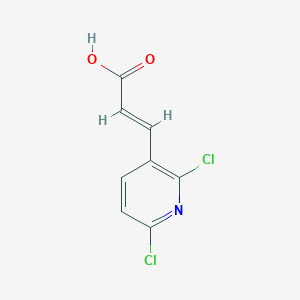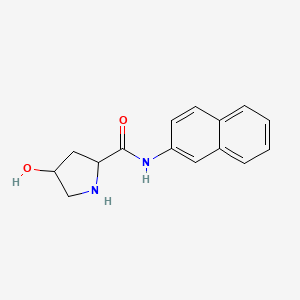
1-(2-氟乙基)-4-碘-1H-吡唑-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluoroethyl group, an iodine atom, and a carboxylic acid functional group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
科学研究应用
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies, including enzyme inhibitors and receptor ligands.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.
作用机制
Target of Action
Similar compounds such as fleroxacin, a fluoroquinolone antibiotic, have been found to inhibit bacterial dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Based on the action of similar compounds, it can be hypothesized that it might interfere with dna replication, transcription, repair, and recombination by inhibiting key enzymes such as dna gyrase and topoisomerase iv . This inhibition could lead to cell death, as these enzymes are essential for bacterial DNA processes .
Biochemical Pathways
Compounds with similar structures have been found to interfere with dna replication pathways in bacteria . The downstream effects of this interference could include the inhibition of bacterial growth and proliferation.
Pharmacokinetics
Similar compounds such as fleroxacin are known to be rapidly and well absorbed from the gastrointestinal tract, widely distributed throughout the body, and excreted in urine . These properties significantly impact the bioavailability of the compound.
Result of Action
Based on the action of similar compounds, it can be hypothesized that the compound might lead to bacterial cell death by interfering with essential dna processes .
生化分析
Cellular Effects
Given its interaction with LAT1, it’s plausible that this compound could influence cell function by affecting the transport and availability of certain amino acids .
Molecular Mechanism
Its interaction with LAT1 suggests that it may exert its effects at the molecular level through binding interactions with this transporter .
Metabolic Pathways
Its interaction with LAT1 suggests that it may be involved in pathways related to the transport and metabolism of certain amino acids .
Transport and Distribution
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic Acid is thought to be transported within cells and tissues via LAT1
准备方法
The synthesis of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For instance, the reaction of a pyrazole derivative with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate can yield the desired fluoroethyl-substituted pyrazole.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
化学反应分析
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, thiols, and amines.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom or reduce the carboxylic acid group.
Coupling Reactions: The presence of the iodine atom makes the compound suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which can be used to form carbon-carbon bonds with various aryl or alkyl groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield the corresponding azide derivative, while coupling reactions can produce various substituted pyrazoles.
相似化合物的比较
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodo-1H-pyrazole-3-carboxylic acid: Lacks the fluoroethyl group, which can affect its chemical properties and interactions with biological targets.
1-(2-Fluoroethyl)-4-chloro-1H-pyrazole-3-carboxylic acid:
The uniqueness of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid lies in the combination of the fluoroethyl and iodine substituents, which impart distinct chemical and biological properties that can be leveraged in various applications.
属性
IUPAC Name |
1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2O2/c7-1-2-10-3-4(8)5(9-10)6(11)12/h3H,1-2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKAFCFLWMWGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B2418192.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2418193.png)
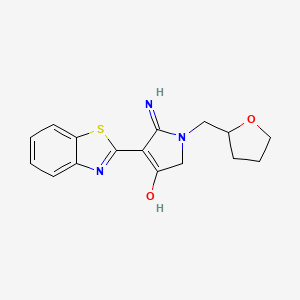
![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2418196.png)
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2418197.png)
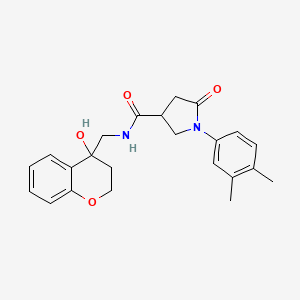
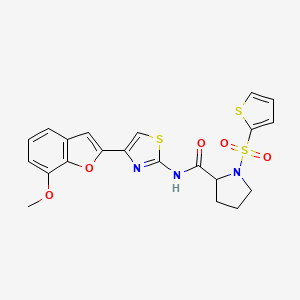
![4-(3-fluoro-4-methylphenyl)-2-(2-phenoxyethyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2418205.png)


![N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2418208.png)
![N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2418209.png)
